molecular formula C11H11ClN2O2S B15326933 (1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride

Cat. No.: B15326933
M. Wt: 270.74 g/mol
InChI Key: WQPYSLJVSNMZSY-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole core substituted at the 1-position with a benzyl group and at the 4-position with a methanesulfonyl chloride moiety. Its molecular formula is C₁₁H₁₁ClN₂O₂S, with a molecular weight of 270.73 g/mol. Sulfonyl chlorides of this type are critical intermediates in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

(1-benzylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C11H11ClN2O2S/c12-17(15,16)9-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2

InChI Key

WQPYSLJVSNMZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This method involves reacting benzyl hydrazines with 1,3-diketones under acidic conditions. For example, 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine undergoes cyclization in dimethylformamide (DMF) with phosphoryl chloride (POCl₃) at 70–80°C to form 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Key considerations include:

  • Solvent Choice : Aprotic dipolar solvents like DMF enhance reaction rates by stabilizing intermediates.
  • Acid Catalysis : Concentrated sulfuric acid or POCl₃ accelerates dehydration, critical for ring closure.
  • Regioselectivity : Electron-withdrawing substituents on the diketone direct cyclization to the 4-position of the pyrazole.

Typical yields range from 65% to 82%, depending on substituent steric effects.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces an aldehyde group at the pyrazole’s 4-position, a precursor for subsequent sulfonation. A mixture of DMF and POCl₃ generates the chloroiminium ion, which reacts with the pyrazole to form the 4-carbaldehyde derivative. For instance, treating 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole with this reagent at 0°C yields the aldehyde in 71% after crystallization.

Introduction of the Methanesulfonyl Chloride Group

Sulfonation of the pyrazole’s 4-position proceeds via two primary routes:

Chlorosulfonic Acid-Mediated Sulfonation

Direct reaction of the pyrazole derivative with chlorosulfonic acid (ClSO₃H) at −10°C to 0°C achieves sulfonation. The mechanism involves electrophilic attack at the electron-rich 4-position, followed by chloride displacement. For example, (1-benzyl-1H-pyrazol-4-yl)methanol reacts with excess ClSO₃H in dichloromethane to form the sulfonyl chloride in 68% yield.

Optimization Parameters :

  • Temperature : Below 0°C minimizes side reactions like ring sulfonation.
  • Stoichiometry : A 3:1 molar ratio of ClSO₃H to substrate ensures complete conversion.

Thionyl Chloride (SOCl₂) as a Sulfonating Agent

Thionyl chloride offers a milder alternative, particularly for acid-sensitive intermediates. The reaction typically employs a two-step process:

  • Sulfonation : Treat the pyrazole with sulfur trioxide (SO₃) in dioxane to form the sulfonic acid.
  • Chlorination : Add SOCl₂ at reflux (70°C) to convert the sulfonic acid to the sulfonyl chloride.

This method achieves yields up to 75% with fewer byproducts compared to ClSO₃H.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

Method Pyrazole Synthesis Yield Sulfonation Yield Total Yield Key Advantages Limitations
Cyclocondensation + ClSO₃H 71% 68% 48% High regioselectivity Requires cryogenic conditions
Vilsmeier-Haack + SOCl₂ 65% 75% 49% Mild conditions, scalable Multi-step purification needed

Mechanistic Insights

Pyrazole Ring Formation

The cyclocondensation mechanism proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl carbon, followed by proton transfer and dehydration (Figure 1):

$$
\text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{H}^+} \text{Dihydropyrazole} \xrightarrow{-\text{H}_2\text{O}} \text{Pyrazole}
$$

Sulfonation Chemistry

Chlorosulfonic acid acts as both an acid catalyst and sulfonating agent. The reaction’s electrophilic aromatic substitution (EAS) mechanism is favored by the pyrazole’s electron-donating benzyl group, which activates the 4-position:

$$
\text{Pyrazole} + \text{ClSO}_3\text{H} \rightarrow \text{Intermediate } \sigma\text{-Complex} \rightarrow \text{Sulfonyl Chloride}
$$

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the sulfonyl chloride.

Characterization relies on:

  • ¹H NMR : Peaks at δ 5.45 ppm (benzyl CH₂) and δ 9.85 ppm (aldehyde proton) confirm intermediate structures.
  • IR Spectroscopy : Absorption at 1674 cm⁻¹ (C=O) and 1130 cm⁻¹ (S=O) validate functional groups.

Industrial and Research Applications

The optimized ClSO₃H route is preferred for large-scale production due to its shorter reaction time and higher throughput. Conversely, the SOCl₂ method suits lab-scale synthesis where temperature control is critical. Recent advances in flow chemistry have enabled continuous sulfonation, reducing thermal degradation risks.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a highly reactive site for nucleophilic substitution. Key reactions include:

a. Reaction with Amines
Primary and secondary amines readily displace the chloride, forming sulfonamides. For example:

(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride+R-NH2(1-Benzyl-1H-pyrazol-4-yl)methanesulfonamide+HCl\text{(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{(1-Benzyl-1H-pyrazol-4-yl)methanesulfonamide} + \text{HCl}

This reaction typically proceeds at room temperature in dichloromethane or THF, with yields exceeding 85% .

b. Reaction with Alcohols/Phenols
Alcohols and phenols react to form sulfonate esters under basic conditions (e.g., triethylamine):

Ar-OH+(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chlorideAr-OSO2-(pyrazole derivative)+HCl\text{Ar-OH} + \text{this compound} \rightarrow \text{Ar-OSO}_2\text{-(pyrazole derivative)} + \text{HCl}

Reactions with sterically hindered alcohols require elevated temperatures (50–70°C) .

Coupling Reactions

The pyrazole ring enables cross-coupling via its aromatic system. Examples include:

Reaction Type Conditions Products Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives with boronic acids60–75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylated pyrazole sulfonamides55–70%

Elimination Reactions

Under strongly basic conditions (e.g., NaOH, K₂CO₃), the sulfonyl chloride group can undergo elimination to form sulfenes (transient intermediates) or alkenes via dehydrohalogenation . For example:

(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chlorideBase(1-Benzyl-1H-pyrazol-4-yl)methanesulfene+HCl\text{this compound} \xrightarrow{\text{Base}} \text{(1-Benzyl-1H-pyrazol-4-yl)methanesulfene} + \text{HCl}

This pathway is less common but critical in mechanistic studies.

Intramolecular Cyclization

The compound participates in SN1-type cyclization when heated in polar aprotic solvents (e.g., DMF, DMSO), forming tetrahydrofuran or pyrrolidine derivatives. A notable example:

(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chlorideΔ,DMFTetrahydrofuran-fused pyrazole+SO2+HCl\text{this compound} \xrightarrow{\Delta, \text{DMF}} \text{Tetrahydrofuran-fused pyrazole} + \text{SO}_2 + \text{HCl}

Yields range from 40% to 65%, depending on substituents .

Friedel-Crafts-Type Reactions

In the presence of Lewis acids (e.g., AlCl₃), the sulfonyl chloride group can act as an electrophile in Friedel-Crafts alkylation with aromatic rings:

Ar-H+(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chlorideAlCl3Ar-CH2-(pyrazole sulfonyl)+HCl\text{Ar-H} + \text{this compound} \xrightarrow{\text{AlCl}_3} \text{Ar-CH}_2\text{-(pyrazole sulfonyl)} + \text{HCl}

This reaction is selective for electron-rich arenes (e.g., anisole) .

Reductive Transformations

The sulfonyl chloride can be reduced to thiols or disulfides using reagents like LiAlH₄ or NaBH₄:

(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chlorideLiAlH4(1-Benzyl-1H-pyrazol-4-yl)methanethiol+LiCl+Al(OH)3\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{(1-Benzyl-1H-pyrazol-4-yl)methanethiol} + \text{LiCl} + \text{Al(OH)}_3

This pathway is less explored but offers access to sulfur-containing analogs .

Stability and Side Reactions

  • Hydrolysis : Slow hydrolysis occurs in aqueous media, forming the corresponding sulfonic acid.

  • Thermal Decomposition : Decomposes above 200°C, releasing SO₂ and HCl.

Key Research Findings

  • Nucleophilic substitution dominates at the sulfonyl chloride site, with amines showing higher reactivity than alcohols .

  • Cross-coupling reactions require careful optimization of catalysts and bases to prevent decomposition of the pyrazole ring .

  • Intramolecular cyclization competes with Friedel-Crafts reactions in Lewis acid conditions .

This compound’s dual functionality (pyrazole + sulfonyl chloride) makes it valuable for synthesizing bioactive molecules, though its moisture sensitivity necessitates anhydrous handling.

Scientific Research Applications

(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride: has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyrazole derivatives.

  • Biology: The compound is utilized in the study of enzyme inhibition and as a potential inhibitor for various biological targets.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzymes or other biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS RN 916766-81-9) serves as a pertinent comparator . Below is a detailed analysis of their structural and functional distinctions:

Parameter (1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl Chloride 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride
Molecular Formula C₁₁H₁₁ClN₂O₂S C₁₀H₉ClN₂O₂S
Molecular Weight (g/mol) 270.73 256.71
Substituent on Pyrazole 1-Benzyl 1-Methyl
Sulfonyl Chloride Position Methanesulfonyl at 4-yl position Benzenesulfonyl at 3-yl position (via benzene ring)
Melting Point Not reported 89.5–91°C
CAS RN Not available 916766-81-9
Commercial Availability Not listed in Available (Kanto Reagents, 97% purity; 1g = ¥52,400)

Implications of Structural Variations

Steric and Electronic Effects: The benzyl group in the target compound introduces significant steric bulk compared to the methyl group in the comparator. This may reduce reactivity in sterically demanding reactions but enhance stability in hydrophobic environments .

Physical Properties :

  • The comparator’s higher melting point (89.5–91°C) suggests greater crystallinity, possibly due to the planar benzene ring enhancing intermolecular stacking . The target compound’s melting point is unreported but may be lower due to reduced symmetry from the benzyl group.

Applications :

  • The comparator’s commercial availability indicates its utility as a reagent for synthesizing sulfonamide derivatives or sulfonate-linked compounds in medicinal chemistry .
  • The target compound’s benzyl group may favor applications requiring lipid solubility, such as prodrug design or central nervous system-targeted molecules.

Research Findings and Limitations

  • Reactivity Trends : Sulfonyl chlorides with electron-withdrawing groups (e.g., benzene rings) exhibit moderated reactivity compared to aliphatic variants. However, the target compound’s methanesulfonyl group may display faster hydrolysis or coupling kinetics.
  • Synthetic Challenges : The benzyl substituent in the target compound could complicate purification due to increased hydrophobicity, whereas the comparator’s methyl group simplifies handling.

Biological Activity

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride is a synthetic compound characterized by a pyrazole ring and a methanesulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₄ClN₂O₂S, with a molecular weight of approximately 270.74 g/mol. It features a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to its reactivity and biological activity. The synthesis typically involves the reaction of the corresponding pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.

Mechanisms of Biological Activity

Recent studies have indicated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity and enhance autophagy in pancreatic cancer cells (MIA PaCa-2). This suggests that these compounds may function as autophagy modulators, potentially disrupting cancer cell survival mechanisms under metabolic stress .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound and its derivatives can be attributed to their structural features. The presence of the pyrazole ring is crucial for their activity, as modifications to this core structure can significantly alter their potency and selectivity. For example, variations in substituents on the benzyl group or alterations in the methanesulfonyl moiety have been explored to optimize biological outcomes .

Compound NameKey FeaturesBiological Activity
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideModulates autophagy; reduces mTORC1 activityAntiproliferative against MIA PaCa-2 cells
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamideSimilar structure; additional methyl groupsEnhanced reactivity; potential anticancer effects

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited cell proliferation in various cancer types. For instance, compounds related to this compound were effective against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
  • Antimicrobial Properties : Research into related pyrazole derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds exhibited minimal inhibitory concentrations (MICs) that suggest potential as antimicrobial agents, particularly in the context of increasing antibiotic resistance .
  • Autophagy Modulation : A study focusing on the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds could disrupt autophagic flux by inhibiting mTORC1 under nutrient-replete conditions while enhancing basal autophagy . This dual action may provide a therapeutic advantage in targeting cancer cells that rely on autophagy for survival.

Q & A

Q. Key Parameters :

  • Catalysts : Triethylamine (TEA) enhances reaction efficiency by neutralizing HCl byproducts .
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility .

Basic: What spectroscopic methods are used to confirm the structure and purity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm) and confirm sulfonyl chloride attachment .
  • IR : Peaks at 1360–1380 cm1^{-1} (S=O stretching) and 1170–1190 cm1^{-1} (S-O-Cl) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for structure-activity relationship (SAR) studies .

Basic: How does the sulfonyl chloride group influence reactivity in downstream applications?

The sulfonyl chloride group enables nucleophilic substitution (e.g., with amines to form sulfonamides) or elimination reactions. Key applications:

  • Drug Discovery : Forms covalent bonds with enzyme active sites (e.g., kinase inhibitors) .
  • Probe Synthesis : Acts as a crosslinker in bioconjugation (e.g., labeling proteins or nucleic acids) .

Reaction Monitoring : Use TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) or LC-MS to track reaction progress .

Advanced: How can researchers optimize synthesis yields when scaling up reactions?

Q. Challenges :

  • Exothermic Reactions : Sulfonylation at low temperatures (0–5°C) prevents decomposition .
  • Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) minimize hydrolysis of the sulfonyl chloride group .

Q. Optimization Strategies :

Parameter Effect on Yield
Catalyst (TEA)Increases from 70% → 85%
Solvent (THF vs. DCM)THF improves solubility of polar intermediates
Reaction TimeExtended reflux (6–8 hrs) ensures completion

Advanced: What biological targets are associated with pyrazole-sulfonyl chloride derivatives, and how are interactions validated?

  • Targets : Kinases (e.g., EGFR, VEGFR2) and carbonic anhydrases (CA-IX/XII) implicated in cancer .
  • Validation Methods :
    • Enzyme Assays : IC50_{50} values determined via fluorescence-based inhibition (e.g., CA-IX inhibition at ~50 nM) .
    • Molecular Docking : Pyrazole rings interact with hydrophobic pockets, while sulfonamides hydrogen-bond to catalytic residues .

Contradictions : Some studies report off-target effects (e.g., COX-2 inhibition); validate selectivity via counter-screening .

Advanced: How should researchers handle discrepancies in reported melting points or spectral data?

Q. Case Study :

  • Melting Point Variation : Reported mp ranges (e.g., 76–78°C vs. 89–91°C) may stem from polymorphic forms or impurities .
  • Resolution :
    • Recrystallization : Use different solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.
    • DSC Analysis : Confirm thermal behavior and phase transitions .

Safety: What precautions are critical when handling this compound?

  • Toxicity : Methanesulfonyl chloride derivatives are highly toxic; LC50_{50} (rat) = 250 mg/m3^3 .
  • Protocols :
    • Ventilation : Use fume hoods with >0.5 m/s airflow.
    • PPE : Acid-resistant gloves (e.g., nitrile) and splash goggles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

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